molecular formula C16H21NO3 B1325723 Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898772-45-7

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate

Cat. No. B1325723
M. Wt: 275.34 g/mol
InChI Key: DSLYLEURKPDEKP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate is a synthetic compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 . It is also known by other synonyms such as Ethyl 4-(3-(azetidin-1-ylmethyl)phenyl)-4-oxobutanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate can be represented by the InChI string InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3 . The Canonical SMILES representation is CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 .


Physical And Chemical Properties Analysis

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate has a molecular weight of 275.34 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 275.15214353 g/mol . The topological polar surface area is 46.6 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Brooks, G., Howarth, T. T., & Hunt, E. (1981) detailed the synthesis of similar compounds, focusing on the reaction of 4-acetoxy-azetidin-2-one with ethyl α-diazoacetoacetate, which yielded ethyl 2-(4-acetoxy-2-oxoazetidinyl)-3-oxobutyrate as a major β-lactam product (Brooks, Howarth, & Hunt, 1981).

Hydrogenation Studies

  • Slavinska, V., Sile, D., et al. (2006) investigated the hydrogenation of similar ethyl esters at palladium black, identifying ethyl 4-R-2-hydroxy-4-oxobutyrates as main products (Slavinska et al., 2006).

Antimicrobial Evaluation

  • Kucukguzel, S. G., et al. (1999) synthesized and evaluated ethyl 2-arylhydrazono-3-oxobutyrates for antimicrobial properties, finding significant activity against specific bacterial strains (Kucukguzel et al., 1999).

Enzyme-Catalyzed Synthesis

  • Xia, S., Chen, Y., et al. (2013) explored the enzyme-catalyzed synthesis of optically active esters from similar compounds, achieving high enantioselectivity (Xia et al., 2013).

Bioreduction in Industrial Processes

  • Chen, J., Wang, K.-P., et al. (2002) designed an optimal pH profile for the asymmetric bioreduction of similar compounds, improving product quality and reaction yield (Chen et al., 2002).

Application in Organic Synthesis

properties

IUPAC Name

ethyl 4-[3-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)8-7-15(18)14-6-3-5-13(11-14)12-17-9-4-10-17/h3,5-6,11H,2,4,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLYLEURKPDEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643287
Record name Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate

CAS RN

898772-45-7
Record name Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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